2-Hydrazino-3-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and have attracted significant attention in medicinal chemistry. [] 2-Hydrazino-3-methylquinazolin-4(3H)-one, in particular, has emerged as a versatile building block for synthesizing diverse compounds with potential applications in various fields, including pharmaceuticals and materials science. Its structure, characterized by the presence of a hydrazine moiety at the 2-position and a methyl group at the 3-position of the quinazolin-4(3H)-one core, renders it a valuable intermediate for constructing complex molecules through various chemical transformations.
2-Hydrazino-3-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which is characterized by its unique bicyclic structure containing both a benzene and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of 2-hydrazino-3-methylquinazolin-4(3H)-one is C_9H_10N_4O, and it features a hydrazine functional group that contributes to its reactivity and biological profile.
The compound can be classified as an aromatic amine due to the presence of the hydrazine group and the quinazolinone moiety. It is synthesized from various precursors in organic chemistry laboratories and has been studied extensively for its pharmacological applications. The synthesis methods often involve reactions with hydrazine derivatives and other reagents to form the quinazolinone structure.
The synthesis of 2-hydrazino-3-methylquinazolin-4(3H)-one can be achieved through several methods:
The reaction conditions can vary based on the specific synthesis pathway chosen, including solvent choice, temperature, and duration. Characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
The molecular structure of 2-hydrazino-3-methylquinazolin-4(3H)-one features:
The compound's structural data can be summarized as follows:
2-Hydrazino-3-methylquinazolin-4(3H)-one participates in various chemical reactions due to its reactive hydrazine group:
The reactivity of 2-hydrazino-3-methylquinazolin-4(3H)-one is often exploited in synthesizing more complex molecules that retain or enhance its pharmacological properties.
The mechanism of action for compounds derived from 2-hydrazino-3-methylquinazolin-4(3H)-one generally involves:
Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines, indicating potential for further development as therapeutic agents .
2-Hydrazino-3-methylquinazolin-4(3H)-one has several applications in scientific research:
The quinazolin-4(3H)-one scaffold represents one of medicinal chemistry’s most versatile and enduring heterocyclic templates. Its significance originated with the isolation of naturally occurring quinazoline alkaloids like vasicinone and febrifugine from traditional medicinal plants (Dichroa febrifuga), which demonstrated antimalarial properties as early as the 1950s [5] [6]. Systematic exploration of this core accelerated in the late 20th century with the recognition of its "privileged scaffold" status—a structure capable of yielding high-affinity ligands for diverse biological targets through strategic substitution [4] [6]. This culminated in FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib (2003) and lapatinib (2007), which revolutionized targeted cancer therapies for EGFR/HER2-positive malignancies [2] [6]. The structural evolution of quinazolinone drugs highlights a trajectory from natural product-inspired discovery to rational drug design. Early derivatives focused on CNS modulation (e.g., methaqualone, 1965), while modern iterations exploit substitutions at positions 2, 3, and 4 to optimize target specificity and pharmacokinetics. The introduction of the hydrazino group (-NHNH₂) at position 2, as in 2-hydrazino-3-methylquinazolin-4(3H)-one, emerged as a key innovation for enhancing hydrogen-bonding capacity and synthetic versatility, enabling access to fused heterocycles and metal-chelating agents [8].
Table 1: Key Milestones in Quinazolin-4(3H)-one Drug Development
Time Period | Key Advancement | Representative Agents | Therapeutic Area |
---|---|---|---|
Pre-1950s | Isolation of natural quinazolinone alkaloids | Febrifugine, Vasicinone | Antimalarial, Bronchodilator |
1950s–1980s | Synthetic CNS-active derivatives | Methaqualone, Afloqualone | Sedative, Muscle Relaxant |
1990s–2000s | Tyrosine kinase inhibitors (TKIs) | Gefitinib, Erlotinib, Lapatinib | Oncology (EGFR/HER2) |
2010s–Present | Multi-targeted agents & functionalized derivatives (e.g., 2-hydrazino) | 2-Hydrazino-3-methylquinazolin-4(3H)-one hybrids | Oncology, Antimicrobials |
The bioactivity profile of quinazolin-4(3H)-one derivatives is profoundly influenced by substitutions at positions 2 and 3. The 2-hydrazino-3-methyl configuration—characterized by a methyl group at N3 and a hydrazine moiety (-NHNH₂) at C2—confers distinct pharmacophoric advantages critical for molecular recognition and chemical reactivity.
Electronic & Steric Effects: The 3-methyl group enhances electron density across the fused ring system via hyperconjugation, improving π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., kinase ATP sites). Concurrently, it imposes minimal steric hindrance, facilitating deep cavity penetration [8] [9].
Hydrogen-Bonding Capacity: The 2-hydrazino group acts as a potent hydrogen-bond donor/acceptor pair. The terminal -NH₂ can donate two H-bonds, while the adjacent -NH- accepts one, enabling interactions with polar amino acids (Asp, Glu, Ser) or backbone carbonyls. This is exemplified in studies where hydrazino derivatives exhibited superior affinity for thymidylate synthase (TS) compared to non-hydrazino analogues [8].
Synthetic Versatility: The nucleophilic -NHNH₂ group serves as a synthetic handle for constructing complex heterocycles. Key transformations include:
Position | Substituent | Key Pharmacophoric Effects | Bioactivity Consequence |
---|---|---|---|
C2 | Hydrazino (-NHNH₂) | H-bond donation/acceptation; Nucleophilicity for cyclization | ↑ TS/DHFR inhibition; ↑ Anticancer potency |
N3 | Methyl (-CH₃) | Electron donation; Minimal steric bulk | Improved cell permeability & target engagement |
C6/C7 | Halogens (Cl, Br) | Enhanced lipophilicity & membrane penetration | Antibacterial activity [9] |
SAR studies demonstrate that replacing the 2-hydrazino group with methyl or phenyl diminishes anticancer activity. For instance, 2-methyl-3-methylquinazolin-4(3H)-one showed IC₅₀ >100 μM against MCF-7 cells, whereas hydrazino analogues achieved IC₅₀ values of 7.09–31.85 μM [8] [9].
The structural plasticity of the 2-hydrazino-3-methylquinazolin-4(3H)-one scaffold enables its application in multi-target drug design—a paradigm critical for overcoming resistance in complex diseases like cancer and microbial infections. This moiety can be strategically modified to inhibit phylogenetically related enzymes or unrelated targets within a disease pathway.
Dual Kinase/Enzyme Inhibition: Hybrid derivatives incorporating triazine or thiadiazole rings via the 2-hydrazino group have demonstrated simultaneous inhibition of tyrosine kinases (EGFR, HER2) and folate pathway enzymes (dihydrofolate reductase—DHFR, thymidylate synthase—TS). Compound 18 (triazino[4,3-c]quinazoline derivative) inhibited both DHFR and TS with IC₅₀ values of 12.4 μM and 9.7 μM, respectively, and exhibited IC₅₀ = 10.82 μM against HepG2 cells—surpassing doxorubicin in potency [1] [8]. This dual action disrupts nucleotide synthesis and proliferative signaling concurrently.
Broad-Spectrum Antimicrobial Activity: The scaffold’s metal-chelating ability (via hydrazino N-atoms) enhances activity against metalloenzyme-dependent pathogens. When functionalized with 1,3,4-oxadiazole thioethers, derivatives like 6i and 6w showed EC₅₀ values of 11.01 μg/mL against Rhizoctonia solani and 29.10 μg/mL against Xanthomonas oryzae—outperforming commercial agents thiadiazole-copper (EC₅₀ = 113.93 μg/mL) and hymexazol [10].
Rational Design via 3D-QSAR: The integration of computational methods has accelerated multi-target optimization. Comparative Molecular Similarity Index Analysis (CoMSIA) models (q² = 0.561, r² = 0.882) reveal that bulky hydrophobic groups at the quinazolinone C6 position enhance antibacterial activity against Xanthomonas oryzae, while H-bond acceptors near the hydrazino group favor antifungal effects [10]. This enables predictive design of hybrids like triazoloquinazolines (e.g., 24), which exhibit sub-micromolar activity against breast (MCF-7) and hepatic (HepG2) cancer lines [8].
Table 3: Bioactivity of 2-Hydrazino-3-methylquinazolin-4(3H)-one Hybrids Against Therapeutic Targets
Compound | Structural Hybrid | Biological Targets | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
18 | Triazino[4,3-c]quinazoline | DHFR/TS; HepG2 cells | 12.4 μM; 9.7 μM; 10.82 μM | [8] |
23 | 4-Azetidinyl derivative | VEGFR-2/CDK2; MCF-7 cells | 0.35 μM; 0.29 μM; 7.09 μM | [2] [8] |
6i | 1,3,4-Oxadiazole thioether | Rhizoctonia solani (fungus) | 11.01 μg/mL | [10] |
6w | 1,3,4-Oxadiazole thioether | Xanthomonas oryzae (bacterium) | 29.10 μg/mL | [10] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4